molecular formula C12H13N3O4S B11311436 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11311436
M. Wt: 295.32 g/mol
InChI Key: FDDSLIGZVWRPSF-UHFFFAOYSA-N
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Description

2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Sulfonamide Group: This step may involve the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base.

    Hydroxylation and Oxidation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Lacks the phenylethyl group.

    N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide: Lacks the hydroxyl and oxo groups.

Uniqueness

The presence of the phenylethyl group, along with the hydroxyl and oxo groups, makes 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide unique. These functional groups may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H13N3O4S/c16-11-10(8-13-12(17)15-11)20(18,19)14-7-6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H2,13,15,16,17)

InChI Key

FDDSLIGZVWRPSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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